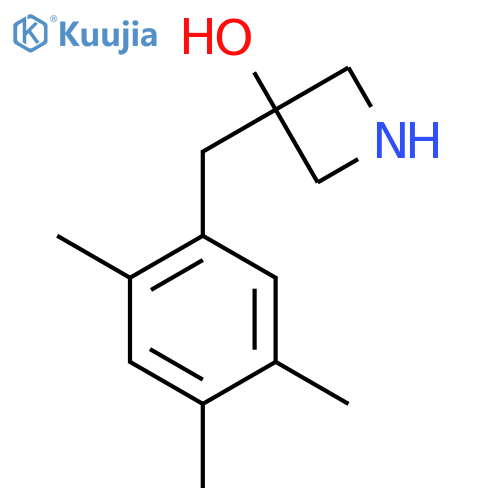Cas no 2228452-49-9 (3-(2,4,5-trimethylphenyl)methylazetidin-3-ol)

2228452-49-9 structure
商品名:3-(2,4,5-trimethylphenyl)methylazetidin-3-ol
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,5-trimethylphenyl)methylazetidin-3-ol
- 2228452-49-9
- EN300-1792526
- 3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol
-
- インチ: 1S/C13H19NO/c1-9-4-11(3)12(5-10(9)2)6-13(15)7-14-8-13/h4-5,14-15H,6-8H2,1-3H3
- InChIKey: XCFZLFXZFHUKEL-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=C(C)C(C)=CC=2C)CNC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.3Ų
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792526-5.0g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1792526-2.5g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1792526-0.25g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1792526-1.0g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1792526-0.05g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1792526-10g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1792526-10.0g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1792526-0.1g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1792526-0.5g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1792526-5g |
3-[(2,4,5-trimethylphenyl)methyl]azetidin-3-ol |
2228452-49-9 | 5g |
$3396.0 | 2023-09-19 |
3-(2,4,5-trimethylphenyl)methylazetidin-3-ol 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
2228452-49-9 (3-(2,4,5-trimethylphenyl)methylazetidin-3-ol) 関連製品
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
